molecular formula C46H57NO28P4 · 7NH(C2H5)3 B1159403 PtdIns-(3,4,5)-P3-fluorescein (ammonium salt)

PtdIns-(3,4,5)-P3-fluorescein (ammonium salt)

Cat. No.: B1159403
M. Wt: 1818.3
InChI Key: RMJWKYNPMMTVHX-DKGHZWOZSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositols (PtdIns) phosphates represent a small precentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4,5)-P2 can be phosphorylated by phosphatidylinositol (PI)-3-kinase to make PtdIns-(3,4,5)-P3, which initiates an intricate signaling cascade that has been implicated in cancer. PtdIns-(3,4,5)-P3 fluorescein is a fluorescent probe for any protein with a high affinity binding interaction with inositol-(3,4,5)-triphosphate phospholipids, such as phosphatidylinositol 3-kinase, PTEN, or PH-domain-containing proteins.

Properties

Molecular Formula

C46H57NO28P4 · 7NH(C2H5)3

Molecular Weight

1818.3

InChI

InChI=1S/C46H61NO28P4/c1-2-3-4-6-10-13-37(51)70-29(25-69-79(66,67)75-41-39(52)42(72-76(57,58)59)44(74-78(63,64)65)43(40(41)53)73-77(60,61)62)24-68-36(50)12-9-7-5-8-11-20-47-45(54)26-14-17-30(33(21-26)46(55)56)38-31-18-15-27(48)22-34(31)71-35-23-28(49

InChI Key

RMJWKYNPMMTVHX-DKGHZWOZSA-J

SMILES

O=C1C=CC2=C(C3=C(C(O)=O)C=C(C(NCCCCCCCC(OC[C@@H](OC(CCCCCCC)=O)COP([O-])(O[C@@H]4[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]4O)=O)=O)=O)C=C3)C(C=CC(O)=C5)=C5OC2=C1.CCCC.CC

Synonyms

1-(1-octadecanoyl-fluorescein-2R-octanoylphosphatidyl)inositol-3,4,5-trisphosphate, heptatriethylammonium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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